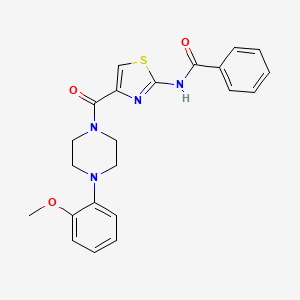![molecular formula C25H23N3O3S2 B2706114 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 896676-15-6](/img/structure/B2706114.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound. It is characterized by its complex molecular structure, combining a 3,4-dihydroisoquinoline moiety with a benzamide and a benzo[d]thiazol unit, connected through a sulfonyl bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
Formation of the 3,4-dihydroisoquinoline core: : This step often involves cyclization reactions starting from precursor molecules such as phenethylamine derivatives.
Introduction of the sulfonyl group: : Sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling with 4,7-dimethylbenzo[d]thiazol-2-amine: : This is done under controlled conditions, typically involving an amide coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate).
Final Purification: : Crystallization or chromatographic techniques ensure the purity of the final compound.
Industrial Production Methods
Scaling up to industrial levels, these reactions require optimization to enhance yield and cost-effectiveness, often through:
Continuous Flow Synthesis: : Streamlining the steps to flow processes can enhance efficiency and safety.
Automated Reaction Monitoring: : Utilizing in-line monitoring technologies like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) to ensure reaction completeness and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide can undergo a variety of chemical reactions:
Oxidation: : Especially in the presence of strong oxidizing agents like peracids or KMnO₄.
Reduction: : Using reducing agents such as LiAlH₄ or NaBH₄.
Substitution: : Particularly nucleophilic substitutions at the sulfonyl or benzamide functionalities.
Common Reagents and Conditions
Oxidation: : Peracids, such as meta-chloroperbenzoic acid (m-CPBA), and strong oxidizers like potassium permanganate (KMnO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: : Conditions vary depending on the nature of the substituent; typical reagents include alkyl halides for alkylation reactions and acyl chlorides for acylation.
Major Products
Products depend on the specific reaction conditions but often include various oxidized or reduced forms of the original compound, or derivatives resulting from substitution reactions.
Applications De Recherche Scientifique
Chemistry
This compound is used as a building block in organic synthesis, facilitating the construction of more complex molecules.
Biology
It can act as a molecular probe, helping to investigate biological processes and pathways.
Medicine
Industry
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide may be used in the development of new materials or as a catalyst in certain chemical processes.
Mécanisme D'action
The specific mechanism of action varies based on its application, but generally involves:
Molecular Targets: : Enzymes or receptors where it binds and modulates activity.
Pathways: : Can be involved in inhibiting or activating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-sulfonyl-N-(benzo[d]thiazol-2-yl)benzamides
N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamides
Uniqueness
The unique combination of the 3,4-dihydroisoquinoline unit with a sulfonyl bridge to the benzo[d]thiazol moiety gives it distinct physical, chemical, and biological properties that can be leveraged for specialized applications in research and industry.
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-7-8-17(2)23-22(16)26-25(32-23)27-24(29)19-9-11-21(12-10-19)33(30,31)28-14-13-18-5-3-4-6-20(18)15-28/h3-12H,13-15H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUMNHWFSERGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2706033.png)




![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2706042.png)
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-ethoxybenzamide](/img/structure/B2706043.png)


![3-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}-1lambda6-thiolane-1,1-dione](/img/structure/B2706048.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2706051.png)


